molecular formula C11H15ClOS B7998956 (2-Butoxy-5-chlorophenyl)(methyl)sulfane CAS No. 1443305-57-4

(2-Butoxy-5-chlorophenyl)(methyl)sulfane

Cat. No.: B7998956
CAS No.: 1443305-57-4
M. Wt: 230.75 g/mol
InChI Key: BFCIVXJCHRMDHH-UHFFFAOYSA-N
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Description

(2-Butoxy-5-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15ClOS It is characterized by the presence of a butoxy group, a chlorophenyl group, and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane typically involves the reaction of 2-butoxy-5-chlorophenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-5-chlorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the butoxy or chlorophenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Butoxy-5-chlorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butoxy-5-chlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chlorophenyl)(methyl)sulfane: Similar structure with a bromine atom instead of a butoxy group.

    (2-Methoxy-5-chlorophenyl)(methyl)sulfane: Contains a methoxy group instead of a butoxy group.

Uniqueness

(2-Butoxy-5-chlorophenyl)(methyl)sulfane is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-butoxy-4-chloro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClOS/c1-3-4-7-13-10-6-5-9(12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCIVXJCHRMDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268481
Record name Benzene, 1-butoxy-4-chloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-57-4
Record name Benzene, 1-butoxy-4-chloro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-4-chloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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